1-(3-((3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone) is a complex organic compound with significant potential for research applications. Its molecular formula is , and it has a molecular weight of approximately 443.49 g/mol. The compound is characterized by its unique structure, which includes a fluorophenyl group, an oxadiazole moiety, and a piperidine ring, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can be sourced from chemical suppliers such as BenchChem, which offers it in various purities, typically around 95%. It is also documented in databases like PubChem, providing detailed information about its chemical properties and structure.
This compound belongs to the class of organic compounds known as oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms. Its classification can be further refined to include piperidine derivatives and sulfonamide compounds due to its structural features.
The synthesis of 1-(3-((3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple synthetic steps. Key methodologies may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the reactions and confirm product identity.
The molecular structure of 1-(3-((3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone can be represented using various notations:
InChI=1S/C22H22FN3O4S/c1-15(27)17-7-4-8-18(13-17)31(28,29)26-11-5-6-16(14-26)12-21-24-22(25-30-21)19-9-2-3-10-20(19)23/h2-4,7-10,13,16H,5-6,11-12,14H2,1H3This notation provides a standardized way to describe the compound's structure.
The compound's canonical SMILES representation is CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F, which illustrates its complex arrangement of atoms.
The compound can undergo various chemical reactions typical for its functional groups:
Understanding the reactivity patterns of this compound requires knowledge of its electronic structure and steric factors influencing these reactions. Reaction conditions such as temperature and solvent can significantly affect the outcomes.
Research into related compounds suggests that oxadiazole derivatives may act as inhibitors or modulators in various biochemical pathways, potentially impacting cellular processes like signal transduction or metabolic regulation.
The physical properties of 1-(3-((3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone include:
Key chemical properties include:
Relevant data should be derived from experimental studies to establish these properties accurately.
This compound has potential applications in several scientific fields:
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1
CAS No.: